An In-depth Technical Guide to 1-Phenylguanidine: Structure, Properties, and Applications
An In-depth Technical Guide to 1-Phenylguanidine: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-Phenylguanidine, a significant molecule in synthetic and medicinal chemistry. We delve into its fundamental chemical structure, including tautomeric forms, and detail its physicochemical and spectroscopic properties. This document outlines established protocols for its synthesis and purification, alongside validated analytical methodologies for its characterization. Furthermore, we explore its pharmacological relevance, primarily as a crucial intermediate in the development of bioactive compounds. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting. This guide is intended to be a vital resource for researchers, scientists, and professionals engaged in drug discovery and chemical synthesis.
Introduction
Guanidine and its derivatives are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The guanidinium group, which is protonated at physiological pH, is capable of forming multiple hydrogen bonds, allowing for strong interactions with biological targets. 1-Phenylguanidine, as a fundamental scaffold in this family, serves as a critical building block for the synthesis of a wide array of more complex molecules, including fungicides and selective enzyme inhibitors.[1][2] Its structural simplicity, combined with the reactive nature of the guanidine moiety, makes it a versatile precursor in organic synthesis. This guide aims to provide a detailed technical examination of 1-Phenylguanidine, from its core chemical properties to its practical applications, to support and inform the scientific community.
Chemical Structure and Properties
Molecular Structure and Tautomerism
1-Phenylguanidine consists of a phenyl group attached to one of the nitrogen atoms of a guanidine core. The guanidine group itself is characterized by a central carbon atom bonded to three nitrogen atoms. The presence of both sp² and sp³ hybridized nitrogen atoms, along with the delocalization of the double bond, gives rise to tautomerism.[3]
The potential tautomeric forms of 1-Phenylguanidine involve the migration of a proton between the nitrogen atoms of the guanidine group. The equilibrium between these tautomers can be influenced by factors such as the solvent and the electronic nature of the substituents on the phenyl ring.[4][5] The delocalization of charge in the protonated guanidinium ion contributes to its stability.
Caption: Tautomeric equilibrium of 1-Phenylguanidine.
Physicochemical Properties
1-Phenylguanidine is a colorless solid at room temperature.[2][6] It exhibits limited solubility in water but is soluble in organic solvents like benzene.[6] The basicity of the guanidine group is a key characteristic, with a reported pKa of 10.77 for the protonated form.[6]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉N₃ | [7] |
| Molar Mass | 135.17 g/mol | [7] |
| Melting Point | 66-67 °C | [2][6] |
| pKa (protonated) | 10.77 (at 25 °C) | [6] |
| Solubility | Insoluble in water; soluble in benzene and other organic solvents. | [6] |
| Appearance | Colorless solid | [2][6] |
Synthesis and Purification
Synthesis of 1-Phenylguanidine
A common and well-established method for the synthesis of 1-Phenylguanidine is the reaction of aniline with cyanamide. This reaction is typically carried out in an acidic medium to activate the cyanamide for nucleophilic attack by the aniline.
Caption: General workflow for the synthesis of 1-Phenylguanidine.
Experimental Protocol: Synthesis from Aniline and Cyanamide [6][8]
-
Reaction Setup: In a reaction kettle, add aniline and an appropriate amount of hydrochloric acid to form aniline hydrochloride.
-
Catalyst Addition: Introduce a phase transfer catalyst to the reaction mixture.
-
Cyanamide Addition: While stirring, slowly add a 50% aqueous solution of cyanamide dropwise.
-
Heating: Maintain the reaction temperature between 60-70 °C.
-
Reaction Time: After the addition of cyanamide is complete, continue to maintain the temperature for an additional 2.5 hours.
-
Neutralization: Add a base (e.g., sodium hydroxide) to adjust the pH of the solution to 7. This will precipitate the solid product.
-
Isolation: Collect the solid product by filtration.
-
Washing and Drying: Wash the solid with water and dry to obtain the final product.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[9] The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.
Experimental Protocol: General Recrystallization [10]
-
Solvent Selection: Choose a suitable solvent or solvent pair for 1-Phenylguanidine.
-
Dissolution: In a flask, add the crude 1-Phenylguanidine and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of purified 1-Phenylguanidine should form. The flask can then be placed in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of 1-Phenylguanidine.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 1-Phenylguanidine is expected to show signals corresponding to the aromatic protons of the phenyl group and the protons on the nitrogen atoms of the guanidine moiety. The chemical shifts of the N-H protons can be broad and may vary depending on the solvent and concentration. The aromatic protons will typically appear in the range of δ 7-8 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl ring and the central carbon of the guanidine group. The guanidine carbon is expected to appear at a characteristic downfield chemical shift.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of 1-Phenylguanidine will exhibit characteristic absorption bands for the N-H and C-N bonds. Expected vibrational frequencies include N-H stretching in the range of 3200-3400 cm⁻¹, C=N stretching around 1600-1650 cm⁻¹, and aromatic C-H stretching above 3000 cm⁻¹.[11][12]
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-Phenylguanidine, the molecular ion peak (M+) would be observed at m/z 135. Common fragmentation pathways for aromatic amines often involve cleavage of the C-N bond.[10][13][14][15][16]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the analysis of 1-Phenylguanidine. A C18 column is typically suitable, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[17][18][19][20][21] UV detection is appropriate due to the presence of the phenyl chromophore.
Experimental Protocol: Proposed HPLC Method [19]
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.5) and acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 220 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Applications in Drug Development and Chemical Synthesis
1-Phenylguanidine is a valuable intermediate in the synthesis of various biologically active molecules.
Precursor for Fungicides
It serves as a key starting material in the production of fungicides such as methylcymamine and cymamine.[6]
Scaffold for Enzyme Inhibitors
Phenylguanidine derivatives have been investigated as inhibitors of various enzymes. For instance, they are used to prepare nonpeptidic, highly selective inhibitors of human urokinase, an enzyme implicated in cancer metastasis.[2] The guanidinium group can mimic the side chain of arginine, allowing these compounds to bind to the active sites of enzymes that recognize arginine residues.
Structure-Activity Relationship (SAR) Studies
The phenylguanidine scaffold is often used in structure-activity relationship studies to explore the chemical space around a biological target. By modifying the phenyl ring with different substituents, researchers can probe the steric and electronic requirements for optimal binding and activity.[22] For example, studies on N2-phenylguanines as inhibitors of herpes simplex virus thymidine kinases have shown that the position and nature of substituents on the phenyl ring significantly impact their inhibitory potency.[23]
Safety and Handling
-
Hazards: Guanidine derivatives can be toxic if swallowed and may cause skin and serious eye irritation.[25][26] Some derivatives are suspected of damaging fertility and may cause respiratory irritation.[25][26] They can also be toxic to aquatic life with long-lasting effects.[25][26]
-
Precautions:
-
Avoid breathing dust.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid release to the environment.
-
-
First Aid:
-
If swallowed: Immediately call a poison center or doctor.
-
If on skin: Wash with plenty of water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
Conclusion
1-Phenylguanidine is a foundational molecule with significant utility in organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of the guanidine moiety, makes it an important precursor for a range of functional molecules. A thorough understanding of its chemical properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective application in research and development. As the quest for novel therapeutics continues, the strategic use of scaffolds like 1-Phenylguanidine will undoubtedly play a crucial role in the design and synthesis of the next generation of bioactive compounds.
References
-
ChemBK. 1-phenylguanidine. [Link]
-
ChemBK. 1-phenylguanidine. [Link]
-
PubMed. Quantitative structure-activity relationships of N2-phenylguanines as inhibitors of herpes simplex virus thymidine kinases. [Link]
-
SIELC Technologies. Separation of 1,3-Diphenylguanidine on Newcrom R1 HPLC column. [Link]
-
PubChem. N-Phenylguanidine. [Link]
-
National Center for Biotechnology Information. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 1,3-diphenylguanidine. [Link]
-
SDS-SEARCH. 1-Nitro-2-Phenylguanidine - Free SDS search. [Link]
- Google Patents.
- Google Patents.
-
Oriental Journal of Chemistry. Ft-Ir and Computational Study of Sulphaguanidine. [Link]
-
ResearchGate. 1H-NMR spectra of polymeric guanidine derivatives; (a) PHGC, (b) PHGDBS, (c) PHGDSA, and (d) PHGLSO.. [Link]
-
ACS Publications. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
MDPI. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. [Link]
-
RSC Publishing. Conformational and Tautomeric Studies of Acylguanidines. Part 1. Synthesis, Ultraviolet Spectroscopy, Tautomeric Preference, and. [Link]
-
Research Journal of Pharmacy and Technology. Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances. [Link]
-
ResearchGate. Six possible tautomers and E/Z isomers of N,N 0-bis-aryl-N 0.... [Link]
-
AZoM. How to Interpret FTIR Results: A Beginner's Guide. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
YouTube. Mass Spectrometry Fragmentation Part 1. [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
-
ResearchGate. FTIR spectra of polymeric guanidine derivatives.. [Link]
-
SpectraBase. 1,3-Diphenylguanidine. [Link]
-
PubChem. Diphenylguanidine. [Link]
-
ResearchGate. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. [Link]
-
MDPI. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. [Link]
-
Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
-
PubMed Central. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. [Link]
Sources
- 1. 1,3-Diphenylguanidine(102-06-7) 13C NMR spectrum [chemicalbook.com]
- 2. 1-phenylguanidine | 2002-16-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chembk.com [chembk.com]
- 7. 1-phenylguanidine synthesis - chemicalbook [chemicalbook.com]
- 8. EP0560726A2 - Process for the production of guanidine derivatives - Google Patents [patents.google.com]
- 9. Conformational and tautomeric studies of acylguanidines. Part 1. Synthesis, ultraviolet spectroscopy, tautomeric preference, and site of protonation in some model compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. N-Phenylguanidine | C7H9N3 | CID 16157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. whitman.edu [whitman.edu]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Separation of 1,3-Diphenylguanidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. rjptonline.org [rjptonline.org]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. 苯基胍 碳酸盐 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 25. cdhfinechemical.com [cdhfinechemical.com]
- 26. chemos.de [chemos.de]
- 27. 1,3-Diphenylguanidine - Safety Data Sheet [chemicalbook.com]
- 28. 1-Nitro-2-Phenylguanidine - Free SDS search [msds.com]
